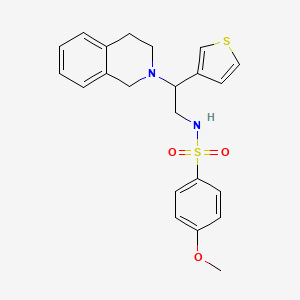

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S2/c1-27-20-6-8-21(9-7-20)29(25,26)23-14-22(19-11-13-28-16-19)24-12-10-17-4-2-3-5-18(17)15-24/h2-9,11,13,16,22-23H,10,12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIXUQQZNWNPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide involves a series of chemical reactions that start with readily available starting materials:

Step 1: Synthesis of the 3,4-dihydroisoquinoline core via Pictet-Spengler reaction using a suitable aldehyde and an amine.

Step 2: Formation of the thiophene-3-yl ethyl intermediate through a metal-catalyzed cross-coupling reaction.

Step 3: Coupling of the 3,4-dihydroisoquinoline and thiophene intermediates using an alkylation reaction under basic conditions.

Step 4: Introduction of the 4-methoxybenzenesulfonamide moiety via sulfonation followed by amide coupling.

Industrial Production Methods:

Industrial synthesis of this compound typically involves streamlined processes with optimized conditions to maximize yield and purity. These include high-efficiency reactors for the sulfonation and coupling steps, stringent quality control measures, and environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound often targets the sulfonamide group, utilizing reductive agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions are common, especially at the methoxy group, with reagents like sodium hydroxide in aprotic solvents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate, in solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation Products: Sulfoxides, sulfone derivatives.

Reduction Products: Amine derivatives, reduced sulfonamide forms.

Substitution Products: Hydroxybenzene derivatives.

Scientific Research Applications

Chemistry:

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is used as a precursor in the synthesis of various heterocyclic compounds.

It serves as a key intermediate in organic synthesis for the development of new chemical entities.

Biology:

This compound has shown potential in bioorganic chemistry as a modulator of enzyme activities.

It's being explored for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

There's ongoing research into its potential as a pharmacophore in the design of drugs targeting specific enzymes or receptors.

It exhibits potential anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications.

Industry:

Used in the development of advanced materials with specific chemical properties, such as conductive polymers or specialized coatings.

Mechanism of Action

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide exerts its effects primarily through interactions with specific molecular targets. These include enzymes and receptors involved in inflammatory and pain pathways. The compound's dihydroisoquinoline and sulfonamide groups facilitate binding to active sites, while the thiophene ring enhances its stability and reactivity.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and selected analogs:

Key Observations:

- Heterocyclic Diversity: The target compound’s thiophene and dihydroisoquinoline moieties contrast with triazole-thiones (), pyridine-aniline (), and benzothiazole (). These variations influence electronic properties and steric interactions.

- Sulfonamide vs. Amide : Unlike the benzamide in , the target compound retains the sulfonamide group, which is critical for hydrogen bonding in enzyme inhibition .

- Substituent Effects : The 4-methoxy group in the target compound may enhance solubility compared to methyl () or ethoxy () substituents. Fluorine atoms in ’s analogs increase lipophilicity and metabolic stability .

Tautomerism and Stability

- The triazole-thiones in exist in thione tautomeric forms, confirmed by IR absence of S-H stretches (~2500–2600 cm⁻¹) and presence of C=S bands .

- The target compound’s dihydroisoquinoline moiety likely adopts a rigid, planar conformation, enhancing binding to flat enzymatic pockets compared to flexible benzothiazole derivatives () .

Pharmacological Implications (Inferred)

- Target Compound: The dihydroisoquinoline-thiophene scaffold may target CNS receptors (e.g., serotonin or dopamine transporters), while the sulfonamide group could modulate enzyme inhibition.

- Compound : The benzothiazole-amide structure is common in kinase inhibitors, implying divergent biological targets compared to the sulfonamide-focused analogs .

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound with potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, effects, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 392.5 g/mol. The compound features a sulfonamide functional group, which is known for its biological activity, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O2S |

| Molecular Weight | 392.5 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide moiety is known to inhibit certain enzymes, while the isoquinoline and thiophene groups may enhance binding affinity and specificity.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding: It potentially interacts with neurotransmitter receptors, influencing signaling pathways.

Pharmacological Applications

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

- Antimicrobial Activity: Sulfonamides are known for their antibacterial properties.

- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation.

- Anticancer Potential: Certain isoquinoline derivatives have been studied for their anticancer properties.

Study 1: Antimicrobial Properties

In a study examining the antimicrobial efficacy of sulfonamide derivatives, it was found that compounds similar to this compound exhibited significant inhibition against various bacterial strains. The study highlighted the importance of the sulfonamide group in enhancing antibacterial activity.

Study 2: Anticancer Activity

A recent investigation into the anticancer potential of isoquinoline derivatives revealed that compounds structurally related to this compound demonstrated cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of specific signaling pathways.

Study 3: Neuropharmacology

Research focusing on neuropharmacological effects indicated that derivatives containing the isoquinoline structure could modulate neurotransmitter release. This suggests potential applications in treating neurodegenerative diseases or mood disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-methoxybenzenesulfonamide | Lacks thiophene moiety | Moderate antibacterial activity |

| N-(2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide | Lacks isoquinoline moiety | Limited neuropharmacological effects |

| N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzenesulfonamide | Fluorinated variant | Enhanced anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.